4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
This would typically include the IUPAC name, any common or trade names, the molecular formula, and the structure of the molecule.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the molecule’s structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including any reactions that are particularly characteristic of this type of molecule.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds, such as benzodifuranyls and triazinones, demonstrating potential anti-inflammatory and analgesic activities. These activities suggest applications in developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Antimicrobial Activities
Some studies have synthesized new 1,2,4-triazole derivatives to explore their antimicrobial properties. These efforts highlight the potential for creating new antimicrobial agents to combat resistant bacterial and fungal infections (H. Bektaş et al., 2007).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base indicate significant potential in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment applications (M. Pişkin et al., 2020).
Pseudopeptidic Triazine Synthesis
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic triazines. This research opens avenues for developing peptidomimetic compounds with potential biological activities (M. Sañudo et al., 2006).
Fluorescent Materials Development
The creation of N-2-aryl-1,2,3-triazoles as a novel class of blue-emitting fluorophores emphasizes their utility in materials science, specifically in designing new fluorescent materials for sensing and imaging applications (Vikas Padalkar et al., 2015).
Corrosion Inhibition
Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions indicates their potential application in protecting industrial materials and infrastructure from corrosion, thus extending their service life and improving safety (Zhiyong Hu et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand its mechanism of action.
Please consult with a qualified professional or refer to the relevant literature for specific information about this compound.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O6S2/c1-33(2)42(37,38)22-15-9-19(10-16-22)27(36)29-17-25-31-32-28(34(25)23-7-5-6-8-24(23)40-4)41-18-26(35)30-20-11-13-21(39-3)14-12-20/h5-16H,17-18H2,1-4H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRLOAXEIZKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide |
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